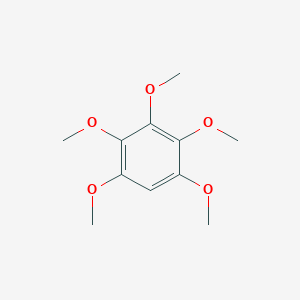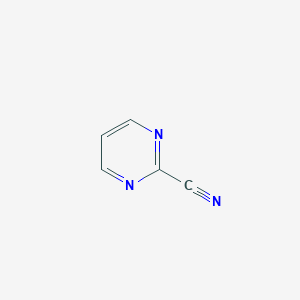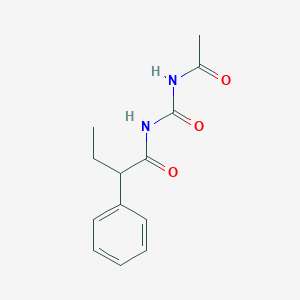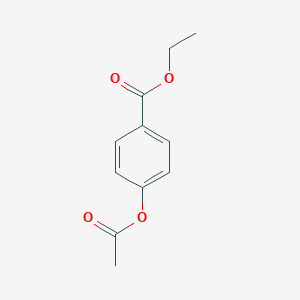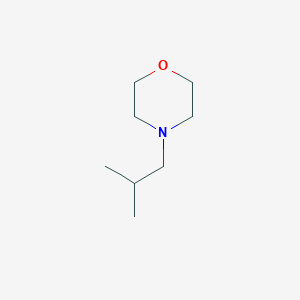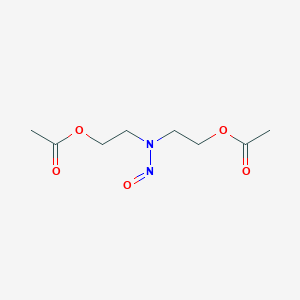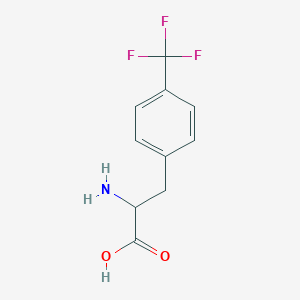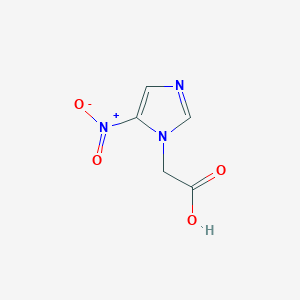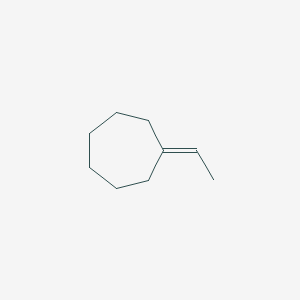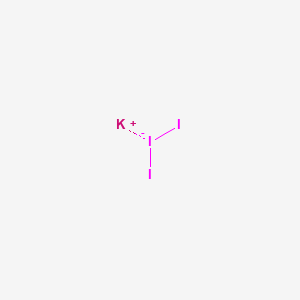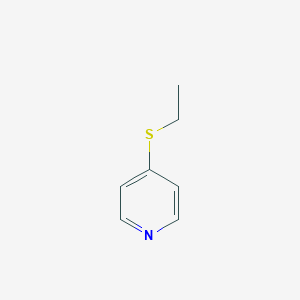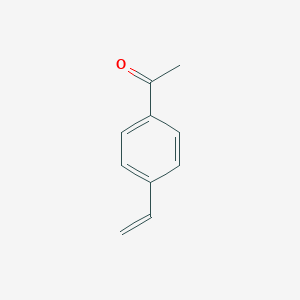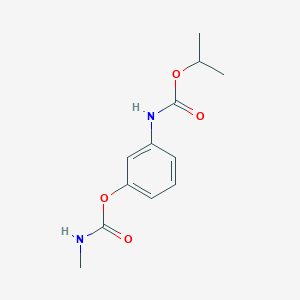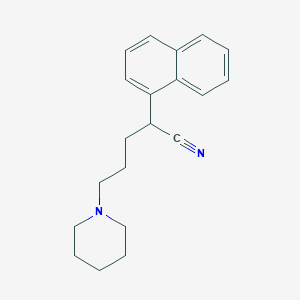
alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It belongs to the class of drugs known as designer opioids, which are chemically engineered to mimic the effects of natural opioids such as morphine and heroin. U-47700 has been found to be highly potent and addictive, and its use has been associated with a number of serious health risks.
作用機序
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile works by binding to the mu-opioid receptor in the brain, which is responsible for the analgesic and euphoric effects of natural opioids. It has been found to be highly selective for this receptor, which may contribute to its potent and addictive properties.
生化学的および生理学的効果
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile has been found to produce a range of biochemical and physiological effects, including pain relief, sedation, and euphoria. It has also been associated with a number of negative side effects, including respiratory depression, nausea, and vomiting.
実験室実験の利点と制限
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile has several advantages as a tool for studying the opioid system in laboratory experiments. It is highly potent and selective for the mu-opioid receptor, which makes it useful for investigating the specific effects of opioid receptor activation. However, its addictive properties and potential for abuse make it a challenging substance to work with, and researchers must take care to ensure the safety of themselves and their subjects.
将来の方向性
There are several potential directions for future research on alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile. One area of interest is the development of new synthetic opioids with improved safety profiles and reduced potential for abuse. Another area of research is the investigation of the long-term effects of alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile use, particularly with regard to addiction and withdrawal. Finally, researchers may continue to use alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile as a tool for studying the opioid system and developing new treatments for opioid addiction and overdose.
合成法
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile can be synthesized using a variety of methods, including the reaction of 1-naphthaleneacetic acid with piperidine and propionyl chloride, or the reaction of 1-naphthaleneacetonitrile with piperidine and propionic anhydride. These reactions are typically carried out under carefully controlled conditions to ensure the purity and potency of the final product.
科学的研究の応用
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile has been the subject of extensive scientific research, particularly in the field of pharmacology. Studies have focused on its mechanism of action, as well as its biochemical and physiological effects. Researchers have also investigated its potential use as a tool for studying opioid receptors and the opioid system in general.
特性
CAS番号 |
13326-35-7 |
|---|---|
製品名 |
alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile |
分子式 |
C20H24N2 |
分子量 |
292.4 g/mol |
IUPAC名 |
2-naphthalen-1-yl-5-piperidin-1-ylpentanenitrile |
InChI |
InChI=1S/C20H24N2/c21-16-18(10-7-15-22-13-4-1-5-14-22)20-12-6-9-17-8-2-3-11-19(17)20/h2-3,6,8-9,11-12,18H,1,4-5,7,10,13-15H2 |
InChIキー |
BTRXWGPTVKXTBE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC(C#N)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
C1CCN(CC1)CCCC(C#N)C2=CC=CC3=CC=CC=C32 |
同義語 |
α-(3-Piperidinopropyl)-1-naphthaleneacetonitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



